molecular formula C18H14N2O3 B14169904 9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one CAS No. 332374-97-7

9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Cat. No.: B14169904
CAS No.: 332374-97-7
M. Wt: 306.3 g/mol
InChI Key: TVMRUIKOSLPSKE-UHFFFAOYSA-N
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Description

9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one is a complex organic compound that belongs to the benzofuran and benzodiazepine families. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzofuran ring fused with a benzodiazepine ring, makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodiazepine Moiety: This step involves the condensation of the benzofuran derivative with a suitable amine or amide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium aluminum hydride, anhydrous conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Various substituted benzofuran and benzodiazepine derivatives.

Scientific Research Applications

9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Uniqueness

9-Methoxy-5-phenyl-1,3-dihydro-1benzofuro[3,2-e][1,4]diazepin-2-one is unique due to its combined benzofuran and benzodiazepine structure, which imparts distinct pharmacological properties. Its methoxy group further enhances its biological activity and potential therapeutic applications.

Properties

CAS No.

332374-97-7

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

9-methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one

InChI

InChI=1S/C18H14N2O3/c1-22-12-7-8-14-13(9-12)17-18(23-14)16(19-10-15(21)20-17)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21)

InChI Key

TVMRUIKOSLPSKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C2NC(=O)CN=C3C4=CC=CC=C4

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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